2-Ethynyl-4-nitropyridine
CAS No.: 1211515-78-4
Cat. No.: VC8163706
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211515-78-4 |
---|---|
Molecular Formula | C7H4N2O2 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 2-ethynyl-4-nitropyridine |
Standard InChI | InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H |
Standard InChI Key | ACBLXJUJZVBWQS-UHFFFAOYSA-N |
SMILES | C#CC1=NC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES | C#CC1=NC=CC(=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
2-Ethynyl-4-nitropyridine (C₇H₄N₂O₂; molecular weight: 148.12 g/mol) consists of a pyridine ring substituted with a nitro group (-NO₂) at the 4-position and an ethynyl group (-C≡CH) at the 2-position. The nitro group exerts a strong electron-withdrawing effect, rendering the ring electron-deficient and directing electrophilic attacks to meta positions relative to itself . Conversely, the ethynyl group introduces sp-hybridized carbon atoms, enabling participation in conjugation and cycloaddition reactions. X-ray crystallographic studies of analogous nitropyridine derivatives reveal planar ring geometries with bond lengths consistent with aromatic delocalization .
Synthetic Methodologies
Nitration of Pyridine Precursors
Physicochemical Properties
Experimental data for 2-ethynyl-4-nitropyridine remain sparse, but inferences can be drawn from structurally related compounds:
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Solubility: Nitropyridines generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .
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Thermal Stability: Decomposition temperatures for nitro-substituted pyridines typically exceed 200°C, with exothermic peaks observed via DSC .
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Spectroscopic Features:
Reactivity and Functionalization
The compound’s dual functionality enables diverse transformations:
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